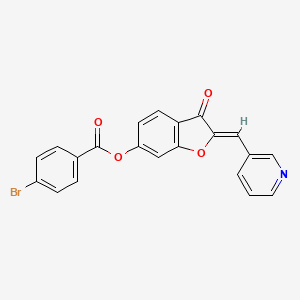

![molecular formula C16H15F3N4 B2935008 N,N,5-三甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 924828-52-4](/img/structure/B2935008.png)

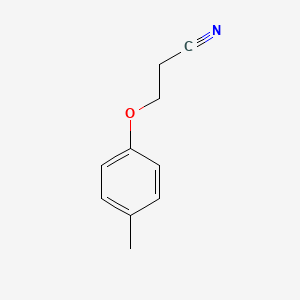

N,N,5-三甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as PHTPP, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of PHTPP is C20H11F6N3O with a molar mass of 423.318 g·mol −1 . The SMILES string representation is C1=CC=C (C=C1)C2=NN3C (=CC (=NC3=C2C4=CC=C (C=C4)O)C (F) (F)F)C (F) (F)F .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Physical and Chemical Properties Analysis

PHTPP is a yellow to orange powder . It is soluble in DMSO: 5 mg/mL, clear (warmed) . It should be stored at a temperature of 2-8°C .科学研究应用

合成和抗菌应用

研究人员已经开发了合成吡唑并[1,5-a]嘧啶衍生物的方法,因为它们具有重要的抗菌特性。例如,一项研究合成了 3-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺,证明了它们的反应性和作为具有显着疗效的抗菌剂的潜力 (Rahmouni 等人,2014)。另一项研究专注于合成一系列烷基酰胺官能化的三氟甲基取代吡唑并[3,4-b]吡啶衍生物,显示出作为潜在抗癌剂的有希望的生物活性 (Chavva 等人,2013)。

材料科学和表面涂层应用

吡唑并[1,5-a]嘧啶的衍生物也因其在材料科学和表面涂层中的应用而被探索。例如,一项研究调查了某些杂环衍生物在 HCl 中对 C 钢表面的缓蚀和吸附性能,突出了它们在保护材料免受腐蚀方面的潜力 (Abdel Hameed 等人,2020)。另一项研究合成了基于嘧啶衍生物的新型抗菌添加剂并对其进行了评估,将其掺入聚氨酯清漆和印刷油墨浆中用于表面涂层应用,展示了有效的抗菌性能 (El‐Wahab 等人,2015)。

制药和生物研究

在制药和生物研究领域,吡唑并[1,5-a]嘧啶衍生物因其作为治疗剂的潜力而受到研究。例如,研究探索了它们作为腺苷受体拮抗剂的用途以及它们的抗癌特性,展示了这些化合物的多种治疗潜力 (Kumar 等人,2011; Sutherland 等人,2022)。

作用机制

Target of Action

The primary target of N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being estrogen receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes.

Mode of Action

PHTPP acts as a full antagonist of ERβ . This means it binds to ERβ and blocks its activity, preventing the receptor from being activated by estrogen. It has a 36-fold selectivity for ERβ over ERα , meaning it preferentially binds to and inhibits ERβ.

Pharmacokinetics

It is known that phtpp is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of ERβ by PHTPP can have various effects at the molecular and cellular levels. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ can have a proliferative effect in certain types of cancer cells.

属性

IUPAC Name |

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4/c1-10-9-12(22(2)3)23-15(20-10)13(11-7-5-4-6-8-11)14(21-23)16(17,18)19/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCBOJGCEMNYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

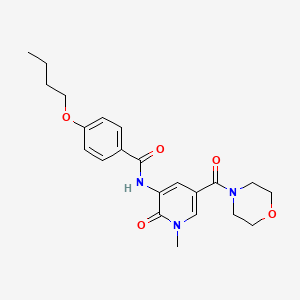

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)

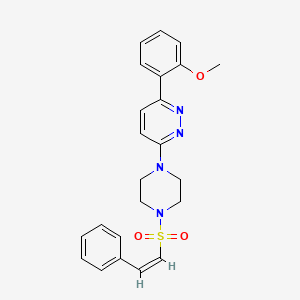

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)

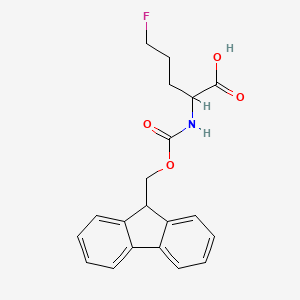

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)

![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)

![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)